molecular formula C11H11N3O B2571391 2-Methoxy-5-(pyrimidin-5-yl)aniline CAS No. 1249705-75-6

2-Methoxy-5-(pyrimidin-5-yl)aniline

Cat. No.: B2571391
CAS No.: 1249705-75-6
M. Wt: 201.229
InChI Key: SMZXTXIXYAOSPY-UHFFFAOYSA-N
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Description

2-Methoxy-5-(pyrimidin-5-yl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a methoxy group at the second position and a pyrimidinyl group at the fifth position of the aniline ring. It is a heterocyclic aromatic amine, which makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(pyrimidin-5-yl)aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyrimidine compound. The reaction conditions often include a base such as potassium carbonate and a solvent like ethanol or dimethylformamide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar coupling techniques. The process is optimized for high yield and purity, often incorporating advanced purification methods such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(pyrimidin-5-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aniline derivatives, quinones, and reduced amine compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Scientific Research Applications

2-Methoxy-5-(pyrimidin-5-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(pyrimidin-5-yl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(pyridin-2-yl)aniline
  • 2-Methoxy-5-(pyrimidin-4-yl)aniline
  • 2-Methoxy-5-(pyrimidin-6-yl)aniline

Uniqueness

2-Methoxy-5-(pyrimidin-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

IUPAC Name

2-methoxy-5-pyrimidin-5-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-11-3-2-8(4-10(11)12)9-5-13-7-14-6-9/h2-7H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZXTXIXYAOSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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